N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(17-20-22-24(21-17)16-4-2-1-3-5-16)19-14-6-8-15(9-7-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHNMLKKWVJTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Morpholine Group: The morpholine group can be introduced by reacting 4-chloronitrobenzene with morpholine in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Tetrazole Ring Formation
The tetrazole core is synthesized via a nitrile-to-tetrazole conversion , a common method in heterocyclic chemistry. For example, 4-nitrobenzonitrile undergoes reaction with sodium azide (NaN₃) under controlled conditions to form a tetrazole intermediate. Subsequent hydrogenation with palladium catalysts (e.g., Pd/C) reduces the nitro group while retaining the tetrazole ring .
Key Reaction Steps :
Phenyl Substitution at Position 2
The phenyl group at position 2 of the tetrazole is introduced via substitution reactions . For example, bromination or iodination of the tetrazole ring followed by Suzuki-Miyaura coupling with phenylboronic acid could achieve this substitution. While not explicitly detailed in the sources, analogous reactions in thiazole chemistry suggest that palladium-catalyzed cross-coupling is a viable pathway .
Mechanism :
Conditions: Palladium catalyst, base (e.g., K₃PO₄), and aryl halide .
Amide Bond Formation
The carboxamide group is formed via phosphonium salt-mediated amidation , a method highlighted in recent studies. The reaction involves:
-
Activation of the carboxylic acid :
This intermediate reacts with amines (e.g., 4-morpholinophenylamine) to form the amide .
-
Amine coupling :
Conditions: Room temperature, amine nucleophile (e.g., benzylamine) .
Key Observations :
-
The (acyloxy)phosphonium salt intermediate is stable and reacts efficiently with amines .
-
LiOH or NaOH/DMSO are used to deprotect β-cyanoethyl groups during purification, ensuring complete reaction .
Substituent Effects and Stability
Data Table: Reaction Conditions for Key Steps
Structural and Mechanistic Insights
-
Tetrazole stability : The tetrazole ring is stable under basic and acidic conditions but may decompose under strong acidic conditions .
-
Amide synthesis pathway : NMR studies confirm that the amide forms via direct amidation of the (acyloxy)phosphonium salt rather than intermediates like acyl chlorides .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds, including N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide, demonstrate significant antibacterial properties against various pathogens. For instance, a related study evaluated the antibacterial activity of chitin tetrazole derivatives and found promising results against human pathogenic bacteria .
- Antifungal Activity : The compound has been investigated for its potential as an antifungal agent. Structure-based design approaches have been used to enhance the potency of similar compounds against fungal enzymes such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis .
- Anticancer Potential : Research indicates that tetrazole derivatives can exhibit anticancer properties. For example, compounds structurally related to this compound have been tested against various cancer cell lines, showing potential for further development in cancer therapeutics .
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods, including Ugi reactions and other multicomponent reactions. These synthetic routes are pivotal for exploring structure-activity relationships (SAR) within this class of compounds.
Key Synthetic Methods:
- Ugi Reaction : A multicomponent reaction that allows for the formation of tetrazole derivatives.
- Functional Group Modifications : Alterations in substituents (e.g., fluorine or chlorine) can significantly impact biological activity and pharmacokinetics.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antibacterial Evaluation : A study demonstrated that certain tetrazole derivatives exhibited strong antibacterial properties against resistant strains of bacteria. The structure of the compounds was correlated with their activity through molecular docking studies .
- Antifungal Potency : Another research focused on the design of novel antifungal agents based on the inhibition of CYP51, where modifications to the tetrazole structure led to enhanced inhibitory effects against Candida albicans and Aspergillus fumigatus .
- Anticancer Activity : In vitro assays revealed that specific derivatives showed significant cytotoxicity against breast cancer cell lines. Molecular docking suggested favorable binding interactions with key targets involved in cancer progression .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. N-(3-fluoro-4-morpholinophenyl)-1H-tetrazole | Contains a fluorine substituent | Antibacterial |
| 2. N-(4-piperidinophenyl)-1H-tetrazole | Piperidine instead of morpholine | Anticancer |
| 3. 5-amino-N-(4-methylphenyl)-1H-tetrazole | Amino group addition | Anti-inflammatory |
| 4. N-(4-chlorophenyl)-1H-tetrazole | Chlorine substituent on phenyl | Antifungal |
Mechanism of Action
The mechanism of action of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural Differences
Core Heterocycle: The target compound’s tetrazole ring distinguishes it from benzamide () and imidazole derivatives (). Tetrazoles are known for their metabolic stability and ability to mimic carboxylate groups, which may enhance pharmacokinetic properties compared to benzamides or imidazoles . Imidazole-based compounds (e.g., 37 and 5) often target enzymes like IMPDH or kinases due to their planar structure and hydrogen-bonding capabilities .
Substituent Effects: The 4-morpholinophenyl group is a common feature across all compounds, suggesting its role in enhancing solubility or binding to hydrophobic pockets in biological targets. Fluorophenyl and methylthio groups in compound 5 () may enhance selectivity for kinase targets by modulating electronic and steric interactions .
Biological Activity
N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including multi-component reactions and modifications of existing tetrazole derivatives. The versatility in its synthesis underscores the complexity and precision required for producing this compound, which is pivotal for its biological activity.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following table summarizes its notable biological activities along with comparisons to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Morpholine ring with tetrazole structure | Antimicrobial, anticancer |
| N-(3-fluoro-4-morpholinophenyl)-1H-tetrazole | Fluorine substituent | Antibacterial |
| N-(4-piperidinophenyl)-1H-tetrazole | Piperidine instead of morpholine | Anticancer |
| 5-amino-N-(4-methylphenyl)-1H-tetrazole | Amino group addition | Anti-inflammatory |
| N-(4-chlorophenyl)-1H-tetrazole | Chlorine substituent on phenyl | Antifungal |
This compound stands out due to its unique combination of structural features that enhance both solubility and biological activity compared to other similar compounds lacking these features.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Recent studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties. For example, docking studies have indicated strong binding affinity to target proteins associated with cancer cell proliferation .
Case Studies and Research Findings
Several research studies have evaluated the efficacy of this compound in different biological contexts:
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains, including Enterococcus faecalis and Candida albicans, outperforming traditional antibiotics in certain tests .
- Anticancer Properties : In cellular assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound showed potent cytotoxic effects, with IC50 values indicating higher efficacy than established chemotherapeutic agents like fluorouracil .
- Inflammatory Response Modulation : The anti-inflammatory potential was assessed through various assays, revealing that the compound could reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism for treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic strategies for N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide?
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
- Step 2 : Introduction of the morpholinophenyl group via Buchwald–Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Step 3 : Carboxamide linkage via coupling reagents (e.g., HATU or EDC) with phenylacetic acid derivatives.
Key Tip : Monitor reaction progress using TLC or HPLC-MS to avoid over-functionalization.
Q. How can the structural purity of this compound be validated?
A combination of analytical methods is recommended:
- X-ray crystallography : For absolute conformation determination (use SHELXL for refinement) .
- NMR spectroscopy : Compare chemical shifts with analogs (e.g., δ ~7.5–8.0 ppm for aromatic protons; δ ~3.7 ppm for morpholine protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₁₉N₅O₂: 337.1534).
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization assays, given structural similarities to kinase modulators .
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM.
Note : Include positive controls (e.g., imatinib for kinase inhibition) and validate solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace the tetrazole ring with triazole or oxadiazole to assess impact on binding affinity .
- Substituent variation : Synthesize analogs with fluorophenyl or pyridyl groups instead of phenyl to study electronic effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) against protein targets (e.g., EGFR kinase PDB: 1M17) to prioritize synthetic targets .
Data Interpretation : Correlate IC₅₀ values (from kinase assays) with computational binding scores to identify key interactions.
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Solubility optimization : Formulate the compound with cyclodextrins or PEGylated carriers to enhance bioavailability .
- Metabolic stability : Perform microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) from LC-MS/MS plasma analysis .
Q. What strategies resolve discrepancies in crystallographic vs. solution-phase structural data?
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in solution.
- Molecular dynamics (MD) simulations : Compare crystallographic coordinates with 100-ns MD trajectories (AMBER force field) to assess stability of key motifs (e.g., tetrazole-phenyl dihedral angles) .
Example : If X-ray data shows a planar tetrazole ring but NMR suggests puckering, validate via variable-temperature NOESY.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
